molecular formula C21H23Cl2NO5S B12137747 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B12137747
M. Wt: 472.4 g/mol
InChI Key: XFRYTAVFHCPECY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy, dioxidotetrahydrothiophen, and methoxybenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process may involve the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Formation of the amide bond: The 2,4-dichlorophenoxyacetic acid is reacted with 1,1-dioxidotetrahydrothiophen-3-amine and 4-methoxybenzylamine under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to:

  • Structural complexity : The presence of multiple functional groups.
  • Potential biological activity : The specific arrangement of these groups may result in unique interactions with biological targets.

Properties

Molecular Formula

C21H23Cl2NO5S

Molecular Weight

472.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C21H23Cl2NO5S/c1-14(29-20-8-5-16(22)11-19(20)23)21(25)24(17-9-10-30(26,27)13-17)12-15-3-6-18(28-2)7-4-15/h3-8,11,14,17H,9-10,12-13H2,1-2H3

InChI Key

XFRYTAVFHCPECY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CCS(=O)(=O)C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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